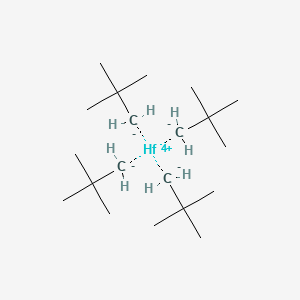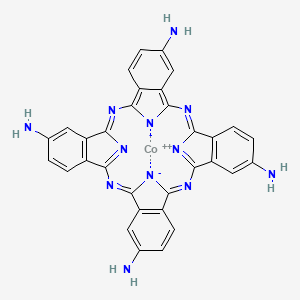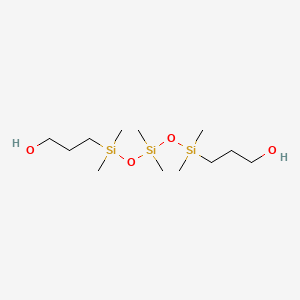
Tetrakis(neopentyl)hafnium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetrakis(neopentyl)hafnium is an organometallic compound with the formula C₄H₉Hf. It is a hafnium-based compound where hafnium is bonded to four neopentyl groups.
准备方法
Synthetic Routes and Reaction Conditions: Tetrakis(neopentyl)hafnium can be synthesized through the reaction of hafnium tetrachloride with neopentylmagnesium chloride. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows: [ \text{HfCl}_4 + 4 \text{C}5\text{H}{11}\text{MgCl} \rightarrow \text{Hf(C}5\text{H}{11})_4 + 4 \text{MgCl}_2 ]
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally involves standard organometallic preparation techniques, including the use of inert atmospheres and controlled temperatures to ensure high purity and yield .
化学反应分析
Types of Reactions: Tetrakis(neopentyl)hafnium undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxygen to form hafnium oxide.
Substitution: Can undergo ligand exchange reactions with other organometallic reagents.
Common Reagents and Conditions:
Oxidation: Typically requires an oxidizing agent such as oxygen or ozone.
Substitution: Often involves other organometallic compounds or halides under controlled temperatures.
Major Products:
Oxidation: Hafnium oxide (HfO₂)
Substitution: Various substituted hafnium compounds depending on the reagents used.
科学研究应用
Tetrakis(neopentyl)hafnium has several applications in scientific research, including:
Chemistry: Used as a precursor for the deposition of hafnium-containing thin films via atomic layer deposition (ALD) and chemical vapor deposition (CVD).
Materials Science: Plays a role in the synthesis of high-k dielectric materials for semiconductor applications.
Catalysis: Serves as a catalyst in various organic reactions, including polymerization and hydrogenation
作用机制
The mechanism of action of tetrakis(neopentyl)hafnium in its applications often involves the formation of hafnium-carbon bonds, which can undergo further reactions to form desired products. In ALD processes, for example, the compound decomposes to form hafnium oxide on substrates, with the neopentyl groups acting as leaving groups .
相似化合物的比较
- Tetrakis(dimethylamino)hafnium
- Tetrakis(ethylmethylamino)hafnium
- Tetrakis(ethylamino)hafnium
Comparison: Tetrakis(neopentyl)hafnium is unique due to its neopentyl ligands, which provide steric hindrance and influence the reactivity and stability of the compound. Compared to other hafnium compounds with different ligands, this compound may exhibit different reactivity patterns and thermal stability, making it suitable for specific applications in thin film deposition and catalysis .
属性
IUPAC Name |
hafnium(4+);2-methanidyl-2-methylpropane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C5H11.Hf/c4*1-5(2,3)4;/h4*1H2,2-4H3;/q4*-1;+4 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPBTXQVYTIIANQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[CH2-].CC(C)(C)[CH2-].CC(C)(C)[CH2-].CC(C)(C)[CH2-].[Hf+4] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H44Hf |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50654-35-8 |
Source


|
| Record name | Tetrakis(neopentyl)hafnium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050654358 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![[2-(Hydroxymethyl)cyclobutyl]methanol](/img/structure/B6296708.png)

![2-Amino-1-benzo[1,3]dioxol-5-yl-ethanol hydrochloride](/img/structure/B6296713.png)



